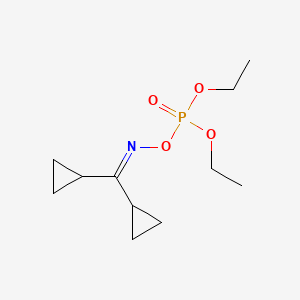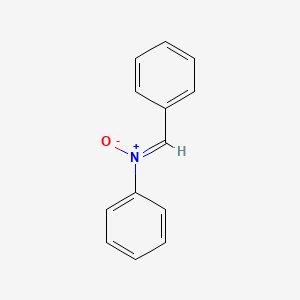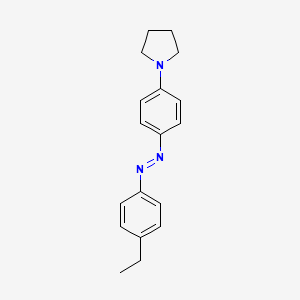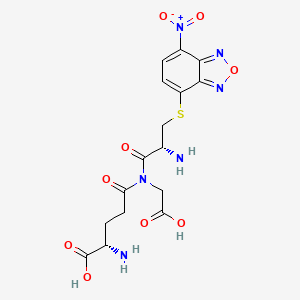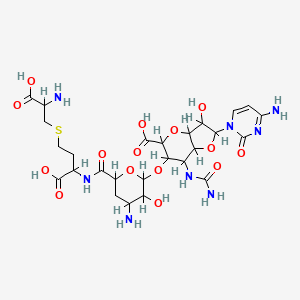
BX471 塩酸塩
説明
Synthesis Analysis
BX471 was identified through high capacity screening and subsequent chemical optimization, as a potent, selective, and orally active antagonist of CCR1. Its synthesis involves the creation of R-N-[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]urea hydrochloric acid salt. This compound was found to displace CCR1 ligands like macrophage inflammatory protein-1α (MIP-1α), RANTES, and monocyte chemotactic protein-3 (MCP-3) with high affinity, demonstrating its potent antagonistic activity (Liang et al., 2000).
Molecular Structure Analysis
While specific details on the molecular structure of BX471 hydrochloride were not directly found, the general structure as described in the synthesis process suggests a complex molecule designed to specifically target and inhibit CCR1 activity. Its high affinity for CCR1 is indicative of a molecular structure that effectively mimics or competes with natural ligands of the receptor, thus inhibiting the receptor's normal function.
Chemical Reactions and Properties
BX471 hydrochloride's chemical reactivity and properties, particularly in biological systems, include its ability to effectively block CCR1-mediated responses. This includes inhibition of calcium mobilization, extracellular acidification rate increases, CD11b expression, and leukocyte migration, demonstrating its broad impact on cellular functions mediated by CCR1 activation. Its selectivity for CCR1 over 28 other G-protein-coupled receptors highlights its specific chemical interactions and functional specificity (Liang et al., 2000).
科学的研究の応用
パーキンソン病における神経保護作用
BX471 塩酸塩は、特にパーキンソン病(PD)の文脈において、その神経保護作用について研究されています。これは、PDの進行における主要な因子である神経炎症に重要な役割を果たす、C-Cケモカイン受容体タイプ1(CCR1)のアンタゴニストとして作用します。MPTP誘発性黒質線条体変性マウスモデルにおいて、BX471 塩酸塩治療は、グリアの活性化、NF-κB経路、炎症促進酵素、サイトカインの過剰発現を調節することにより、神経炎症状態を軽減しました .
アレルギー性鼻炎の治療薬
免疫学の分野では、BX471 塩酸塩は、アレルギー性鼻炎(AR)の治療薬として有望であることが示されています。これは、CCR1の主要なリガンドを阻害することにより炎症を抑制し、Th2サイトカインと炎症細胞の鼻組織への浸潤を減少させます。卵白アルブミン誘発性ARマウスモデルにおいて、BX471 塩酸塩は症状を有意に軽減し、鼻の炎症促進因子の発現をダウンレギュレートしました .
敗血症における抗炎症作用
抗炎症剤としてのBX471 塩酸塩の役割は、敗血症の文脈で探求されてきました。これは、マウスにおける盲腸結紮穿刺誘発性敗血症の予防的および治療的治療のために評価されてきた、強力な非ペプチドCCR1アンタゴニストです。敗血症の基礎となるメカニズムに対する化合物の影響は、現在も活発に研究されています .
免疫細胞浸潤の調節
この化合物は、免疫細胞浸潤を調節する能力があるため、さまざまな炎症性および自己免疫性疾患におけるさらなる研究の対象となっています。CCR1を拮抗することにより、BX471 塩酸塩は、マスト細胞やリンパ球T細胞の活性化など、多くの場合、自己免疫疾患の発症に関与している免疫細胞の浸潤を減らすことができます .
神経免疫メカニズムの制御
BX471 塩酸塩の神経免疫メカニズムへの影響は、神経変性疾患において特に関連しています。CCR1に対する拮抗作用は、PDなどの疾患に寄与する神経免疫および神経炎症メカニズムの制御に役立ち、免疫療法のための新たな道を開く可能性があります .
炎症促進酵素とサイトカインの調節
炎症促進酵素とサイトカインに対する化合物の影響は、治療上の意味を持っています。CCR1を阻害することにより、BX471 塩酸塩は、さまざまな炎症性疾患の病態生理学に関与しているこれらの炎症性メディエーターの過剰発現を減少させることができます .
免疫療法開発における可能性
さまざまな免疫調節効果を考えると、BX471 塩酸塩は、新しい免疫療法の開発に可能性を秘めています。CCR1を標的にすることは、炎症が中心的な役割を果たす状態の治療薬を作成するための貴重な戦略となる可能性があります .
T制御細胞への影響
BX471 塩酸塩のT制御細胞(Treg)への影響は、もう1つの興味深い分野です。Treg細胞は、免疫寛容を維持し、自己免疫反応を防ぐ上で重要な役割を果たします。BX471 塩酸塩治療は、アレルギー性および自己免疫性疾患の治療に大きな影響を与える可能性のある、Treg細胞の上方制御と関連付けられています .
作用機序
Target of Action
BX471 hydrochloride is a potent, selective non-peptide antagonist that primarily targets the C-C chemokine receptor type 1 (CCR1) . CCR1 is a G-protein-coupled receptor that plays a crucial role in the recruitment and activation of leukocytes, a type of white blood cell involved in the immune response .
Mode of Action
BX471 hydrochloride interacts with its target, CCR1, by displacing the endogenous CCR1 ligands MIP-1a, RANTES, and MCP-3 . This displacement inhibits a number of CCR1-mediated effects in leukocytes, including calcium mobilization and migration . The compound exhibits a Ki of 1 nM for human CCR1, indicating a high affinity for this receptor .
Biochemical Pathways
The action of BX471 hydrochloride affects several biochemical pathways. By blocking CCR1, it downregulates the mRNA expression of ICAM-1, P-selectin, and E-selectin . These molecules play key roles in leukocyte recruitment and adhesion, which are critical steps in the inflammatory response. Furthermore, BX471 hydrochloride inhibits the TNF-α activated NF-kB pathway, leading to a decrease in Th2 cytokines, IL-1β, VCAM-1, GM-CSF, RANTES, and MIP-1α expression levels .
Pharmacokinetics
In animal studies, BX471 has shown a bioavailability of 60% in dogs when administered either orally or intravenously .
Result of Action
The action of BX471 hydrochloride results in a variety of molecular and cellular effects. It significantly reduces inflammatory responses in conditions such as sepsis and allergic rhinitis . This is achieved by inhibiting eosinophil recruitment, suppressing the production of proinflammatory mediators, and upregulating T regulatory cells . In addition, it prevents monocyte recruitment in inflammation sites in rheumatoid arthritis patients .
Safety and Hazards
特性
IUPAC Name |
[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCNQBAWUHKLS-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183019 | |
| Record name | BX 471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288262-96-4 | |
| Record name | BX 471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX 471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-471 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




